

N-Acetylthreonine's Role in Protein Folding and Stability: A Technical Guide

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Compound of Interest

Compound Name: N-Acetylthreonine

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Introduction

N-terminal acetylation (Nt-acetylation) is a ubiquitous and vital co- and post-translational modification of proteins, with estimates suggesting that over 80% of all human proteins are acetylated at their N α -terminus.[1][2][3] This modification involves the transfer of an acetyl group from acetyl-coenzyme A (Ac-CoA) to the α -amino group of the first amino acid residue of a protein.[1][2] The process is catalyzed by a family of enzymes known as N-terminal acetyltransferases (NATs).[2][3] **N-acetylthreonine** arises when the N-terminal amino acid of a protein is threonine, which subsequently undergoes this acetylation. This seemingly minor alteration can have profound impacts on a protein's structure, function, stability, and ultimate fate within the cell.[1][4] By neutralizing the positive charge of the N-terminal amino group, acetylation alters the protein's surface charge distribution, hydrophobicity, and potential for intermolecular interactions.[1][3][4] This guide provides an in-depth exploration of the function of **N-acetylthreonine** in the context of protein folding and stability, intended for researchers, scientists, and professionals in drug development.

Biochemical Properties of N-Acetyl-L-threonine

N-acetyl-L-threonine (NAT) is the N-acetyl derivative of the amino acid L-threonine.[5] Its fundamental biochemical characteristics are summarized below.

Property	Value	Source
Molecular Formula	C6H11NO4	PubChem
Molecular Weight	161.16 g/mol	PubChem[5]
IUPAC Name	(2S,3R)-2-acetamido-3-hydroxybutanoic acid	PubChem[5]
Description	N-acetyl-L-amino acid derivative of L-threonine.	ChEBI[5]

The Mechanism of N-Terminal Acetylation

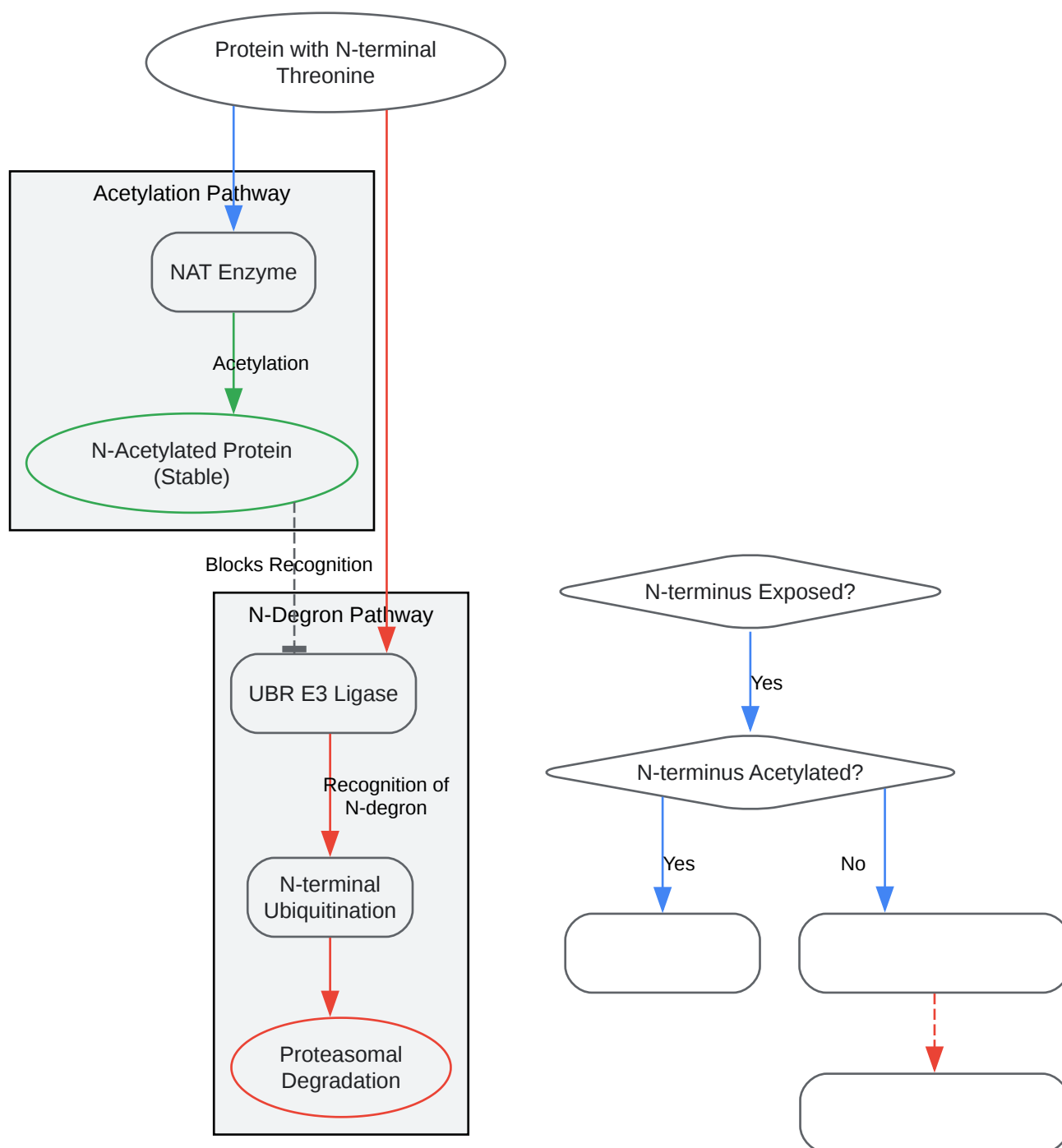
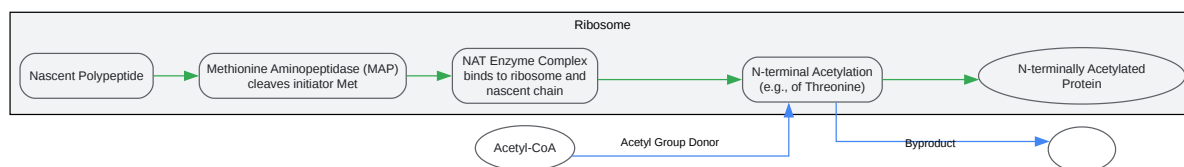
N-terminal acetylation is a critical modification that influences a wide array of cellular processes. It primarily occurs co-translationally, as the nascent polypeptide chain emerges from the ribosome, but can also happen post-translationally.[1][3] The process is catalyzed by a suite of N-terminal acetyltransferase (NAT) enzyme complexes, each with specificity for different N-terminal amino acid sequences.[1][3][6] For instance, the NatA complex is responsible for acetylating a significant portion of the human proteome, targeting proteins with small N-terminal residues like serine and alanine after the initiator methionine has been cleaved.[6]

The addition of an acetyl group to the N-terminus of a protein, such as threonine, has several key biophysical consequences:

- **Charge Neutralization:** The primary amino group at the N-terminus is positively charged at physiological pH. Acetylation neutralizes this charge, which can alter electrostatic interactions both within the protein and with other molecules.[1]
- **Increased Hydrophobicity:** The addition of the acetyl group increases the hydrophobicity of the N-terminus.[3][4] This can influence protein folding, membrane association, and interactions with other proteins.[1][3]

N-Terminal Acetylation Workflow

The following diagram illustrates the general workflow of co-translational N-terminal acetylation.



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